2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid

Catalog No.
S13828016
CAS No.
M.F
C14H18FNO4
M. Wt
283.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic ac...

Product Name

2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid

IUPAC Name

6-fluoro-2-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

InChI

InChI=1S/C14H18FNO4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,18)

InChI Key

DGAYVKFKDXKHGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCF)C(=O)O

2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid, also known as (S)-2-(((benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, is a synthetic compound with the molecular formula C11_{11}H12_{12}FNO4_{4}. It features a fluorinated amino acid structure, where the fluorine atom is positioned at the 6th carbon of a hexanoic acid chain. This compound is characterized by its benzyloxycarbonyl protecting group on the amino function, which enhances its stability and solubility in various solvents.

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under certain conditions, allowing for the synthesis of various derivatives.
  • Hydrolysis: In the presence of strong acids or bases, the benzyloxycarbonyl group can be hydrolyzed to yield the corresponding amino acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in medicinal chemistry.

2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid exhibits biological activities that are primarily linked to its structural analogs in amino acids. Its fluorinated structure may enhance interactions with biological targets, potentially increasing potency and selectivity. Preliminary studies suggest that it may influence metabolic pathways involving amino acid transport and metabolism.

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with D,L-3-fluoroalanine and benzyl chloroformate.
  • Reaction Conditions: A solution of D,L-3-fluoroalanine is treated with sodium hydroxide while benzyl chloroformate is added gradually. The reaction is maintained at low temperatures to prevent decomposition.
  • Purification: After completion, the product is purified using liquid chromatography techniques to isolate the desired compound from by-products.

An example of a detailed synthesis procedure involves stirring 0.535 g (5 mmol) of D,L-3-fluoroalanine in 1.25 ml of 4 N sodium hydroxide while adding benzyl chloroformate in portions, followed by extraction and chromatography to yield the final product .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing more complex drugs, particularly those targeting amino acid metabolism.
  • Research: Used in studies involving enzyme inhibition or modulation due to its structural similarity to natural amino acids.
  • Material Science: Potential applications in creating fluorinated polymers or coatings due to its unique properties.

Interaction studies have shown that 2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid may interact with specific enzymes involved in amino acid metabolism, such as aspartate aminotransferase. These interactions could be leveraged for therapeutic purposes, particularly in conditions where amino acid metabolism is disrupted .

Several compounds share structural similarities with 2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityDescription
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid10068-52-70.91Contains trifluoromethyl group instead of a single fluorine.
2-(((Benzyloxy)carbonyl)amino)propanoic acid4132-86-90.90Lacks fluorination; simpler structure.
((Benzyloxy)carbonyl)-L-alanine1142-20-70.90A common amino acid derivative without fluorine substitution.
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)propanoate28819-05-80.90An ester variant that may exhibit different solubility and reactivity properties.

Uniqueness

The uniqueness of 2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid lies in its fluorinated structure, which may enhance its biological activity compared to non-fluorinated analogs. The presence of both a benzyloxycarbonyl protecting group and a fluorine atom makes it particularly interesting for further research and development in pharmaceutical applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

283.12198622 g/mol

Monoisotopic Mass

283.12198622 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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